3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide
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Overview
Description
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a complex sulfur-containing heterocyclic compound. This structure incorporates a unique arrangement of sulfur and nitrogen atoms within a fused ring system, making it of particular interest to researchers in various scientific fields, including organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic synthesis. Starting materials often include thioamides and allyl halides, which undergo cyclization and oxidation reactions to form the final compound. Reaction conditions generally require the use of anhydrous solvents and controlled temperature environments to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using continuous flow reactors which provide better control over reaction parameters and can produce larger quantities of the compound efficiently. Catalyst systems and optimized reaction conditions are crucial for scalable production while maintaining product integrity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by agents such as hydrogen peroxide or peracids, to form sulfoxides and sulfones.
Reduction: Reduction reactions can be employed to target the thione group, converting it into a more reactive thiol or thiolate anion.
Substitution: Nucleophilic substitution reactions are common, especially on the allyl group, where halogenation or hydrolysis can occur.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reactions typically require inert atmospheres and precise temperature control.
Major Products Formed: Oxidation leads to sulfoxides and sulfones, reduction can yield thiol derivatives, and substitution often results in halogenated or hydrolyzed products.
Scientific Research Applications
3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide has found applications in numerous fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules. It’s also a subject of study in heterocyclic chemistry due to its unique ring structure.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Research focuses on its potential use as a pharmaceutical agent due to its diverse reactivity and biological activities.
Industry: Utilized in the development of new materials, including polymers and advanced synthetic materials due to its stable yet reactive nature.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with biological molecules through its sulfur and nitrogen atoms. It can form strong bonds with metal ions and enzymes, influencing various biological pathways. The molecular targets include sulfhydryl groups in proteins and enzymes, potentially altering their function and activity.
Comparison with Similar Compounds
Compared to other sulfur-containing heterocycles, 3-allyl-3a-methyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is unique due to its fused ring structure and the presence of both sulfur and nitrogen in the ring. Similar compounds include:
Thiazole: A simpler structure with notable differences in reactivity and stability.
Benzothiazole: Another sulfur-nitrogen heterocycle but with a different ring fusion pattern.
Thiazolidine: Contains sulfur and nitrogen but lacks the additional oxidation state and allyl group, making it less versatile in reactions.
This uniqueness imparts distinct chemical and biological properties, making this compound a compound of high interest across various scientific domains.
Properties
IUPAC Name |
3a-methyl-5,5-dioxo-3-prop-2-enyl-6,6a-dihydro-4H-thieno[3,4-d][1,3]thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-4-10-8(13)14-7-5-15(11,12)6-9(7,10)2/h3,7H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYSJHOZBCXPNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CS(=O)(=O)CC1SC(=S)N2CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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